

A Technical Guide to the Spectral Analysis of 2-Mercaptobenzoic Acid

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Compound of Interest

Compound Name: 2-Mercaptobenzoic Acid

Cat. No.: B014476

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for **2-Mercaptobenzoic acid** (also known as Thiosalicylic acid), a compound significant in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The quantitative spectral data for **2-Mercaptobenzoic acid** are summarized in the tables below. These values are crucial for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule.

¹H NMR: Experimental ¹H NMR spectral data with definitive chemical shift assignments for **2-Mercaptobenzoic acid** is not readily available in the cited search results. For ortho-substituted benzoic acid derivatives, predicting chemical shifts can be complex and may require computational analysis for accurate assignment[1].

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for **2-Mercaptobenzoic acid** was recorded in DMSO-d₆[2].

The expected chemical shifts for each carbon atom are presented below.

Table 1: ^{13}C NMR Spectral Data for **2-Mercaptobenzoic Acid**

Carbon Atom	Expected Chemical Shift (δ , ppm)	Notes
C=O	165 - 190	Carboxylic acid carbonyl carbon, typically deshielded.
C-COOH	125 - 170	Aromatic carbon attached to the carboxylic acid group.
C-SH	125 - 170	Aromatic carbon attached to the thiol group.
Aromatic CH	125 - 170	Aromatic carbons bonded to hydrogen.

Note: The chemical shift ranges are typical for the specified functional groups[3]. The solvent used is DMSO-d₆[2].

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 2: IR Spectral Data for **2-Mercaptobenzoic Acid**

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
2500 - 3300	Carboxylic Acid	O-H stretch (very broad)[4][5]
2550 - 2600	Thiol	S-H stretch (weak)[4]
3000 - 3100	Aromatic	C-H stretch[5]
1690 - 1760	Carboxylic Acid	C=O stretch[5]
1400 - 1600	Aromatic	C=C stretch (in-ring)[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 3: UV-Vis Spectral Data for **2-Mercaptobenzoic Acid**

λ_{max} (nm)	Solvent
220	Alcohol
239 (shoulder)	Alcohol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the molecular structure.
- Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance-400) is typically used[6].
- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Mercaptobenzoic acid**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube[2][6].
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00)[6].
 - Cap the NMR tube and gently agitate until the sample is fully dissolved.
- Data Acquisition:

- Insert the sample into the NMR probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H spectrum using standard pulse sequences.
- Acquire the proton-decoupled ^{13}C spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

FTIR Spectroscopy Protocol (KBr Pellet Method)

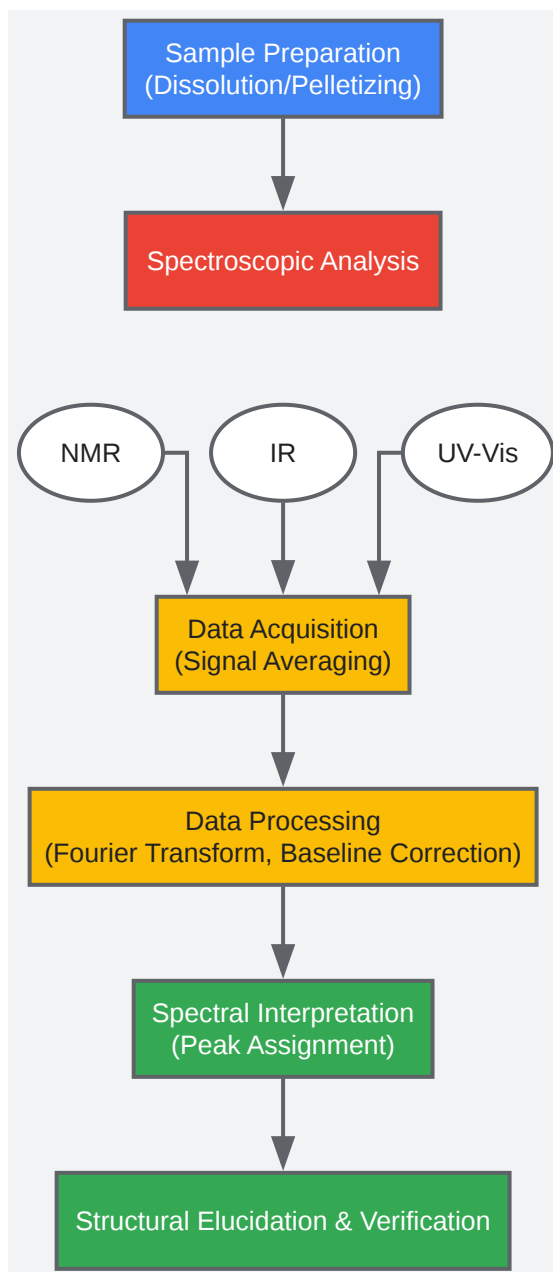
- Objective: To identify the functional groups of solid **2-Mercaptobenzoic acid**.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Place approximately 1-2 mg of **2-Mercaptobenzoic acid** into an agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.
 - Record the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy Protocol

- Objective: To determine the wavelengths of maximum absorbance (λ_{max}) corresponding to electronic transitions.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **2-Mercaptobenzoic acid** of a known concentration in a UV-grade solvent, such as ethanol.
 - From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal instrumental range (typically 0.2 - 1.0 arbitrary units).
 - Fill a quartz cuvette with the solvent to be used as the reference (blank).
 - Fill a second, matched quartz cuvette with the prepared sample solution.
- Data Acquisition:
 - Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
 - Record a baseline spectrum with the solvent-filled cuvette.
 - Measure the absorbance of the sample solution over a specified wavelength range (e.g., 200-400 nm).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of a chemical compound like **2-Mercaptobenzoic acid** is illustrated in the diagram below. This process ensures a systematic approach from sample handling to final structural confirmation.



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Caption: Workflow for the Spectroscopic Analysis of **2-Mercaptobenzoic Acid**.

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